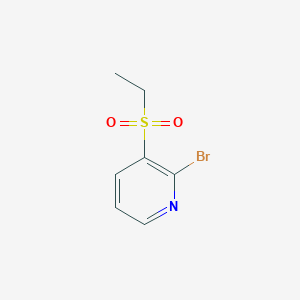

2-Bromo-3-(ethylsulfonyl)-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGBTPTWNFPAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Bromo 3 Ethylsulfonyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is inherently activated for nucleophilic aromatic substitution (SNAr) compared to benzene. pearson.comyoutube.com This reactivity is particularly pronounced at the positions ortho (C2) and para (C4) to the nitrogen atom. The mechanism involves the attack of a nucleophile on the electron-deficient ring to form a negatively charged intermediate, often called a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For attacks at the C2 and C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that is not possible with attack at the C3 position. youtube.comstackexchange.com

In 2-Bromo-3-(ethylsulfonyl)-pyridine, the presence of a bromine atom at the C2 position and a potent electron-withdrawing ethylsulfonyl group at the C3 position makes the molecule highly susceptible to nucleophilic attack at the C2 carbon. The reaction proceeds via a classic addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, and the subsequent elimination of the bromide ion restores the aromaticity of the ring. pearson.com This compound serves as a crucial intermediate in the synthesis of the sulfonylurea herbicide, Rimsulfuron. globethesis.comgoogle.comnih.gov In this synthesis, a key step is the nucleophilic substitution of the 2-bromo group. nih.gov

Regioselectivity and Site-Selective Reactivity

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is strongly directed to the C2 and C4 positions. youtube.comstackexchange.com In the case of 2-Bromo-3-(ethylsulfonyl)-pyridine, the leaving group (bromine) is already located at one of the most activated positions (C2). Therefore, nucleophilic substitution reactions are highly site-selective, occurring exclusively at the C2 carbon.

The reaction's selectivity is dictated by the formation of the most stable anionic intermediate. stackexchange.com When a nucleophile attacks the C2 position of 2-Bromo-3-(ethylsulfonyl)-pyridine, the resulting negative charge is stabilized not only by the ring nitrogen but also by the potent electron-withdrawing sulfonyl group at the adjacent C3 position. While some studies have explored methods to achieve C4-selective substitution on 3-bromopyridines through the formation of pyridyne intermediates, these conditions are often not favored for pyridines bearing strong electron-withdrawing groups, which instead tend to undergo direct substitution. rsc.org Thus, the direct SNAr pathway at the C2 position is the dominant reactive pathway for this substrate.

Influence of Substituents on Reactivity

The reactivity of 2-Bromo-3-(ethylsulfonyl)-pyridine in SNAr reactions is significantly influenced by its three key structural features: the pyridine nitrogen, the C2-bromo leaving group, and the C3-ethylsulfonyl group.

Pyridine Nitrogen: The nitrogen atom makes the entire ring electron-deficient, which is a prerequisite for nucleophilic attack. It plays a direct role in stabilizing the anionic intermediate through resonance, which lowers the activation energy of the reaction. youtube.comstackexchange.com

Ethylsulfonyl Group: As a powerful electron-withdrawing group, the ethylsulfonyl moiety at the C3 position further deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack. It enhances the partial positive charge at the C2 position and provides additional stabilization for the negative charge in the Meisenheimer complex, thereby increasing the rate of reaction.

Bromo Leaving Group: The "element effect" in SNAr reactions often shows that halogens like chlorine and bromine are effective leaving groups. rsc.org Bromide is a good leaving group in this context, readily departing to complete the substitution sequence.

The combined electronic effects of these substituents make 2-Bromo-3-(ethylsulfonyl)-pyridine a highly reactive substrate for nucleophilic displacement at the C2 position.

Below is a table showing a representative nucleophilic substitution reaction.

| Reactant | Nucleophile | Product | Conditions |

| 2-Bromo-3-(ethylsulfonyl)-pyridine | 2-amino-4,6-dimethoxypyrimidine | Rimsulfuron | Base, Solvent |

Electrophilic and Radical Reactions

The electronic properties that make 2-Bromo-3-(ethylsulfonyl)-pyridine so reactive towards nucleophiles render it highly unreactive towards electrophiles. The pyridine nitrogen and the two electron-withdrawing substituents (bromo and ethylsulfonyl) severely deactivate the aromatic ring for electrophilic aromatic substitution (EAS). youtube.com Electrophilic attack on a pyridine ring typically requires harsh conditions, and the presence of deactivating groups makes such reactions even more challenging. youtube.com Any potential electrophilic interaction would most likely occur at the lone pair of the nitrogen atom, forming a pyridinium (B92312) salt.

Similarly, there is limited information on radical reactions involving this specific molecule. While radical reactions on pyridine rings are known, specific protocols for 2-Bromo-3-(ethylsulfonyl)-pyridine are not commonly reported in the literature. Radical additions involving related bromo-difluoroacetate compounds have been studied, but these apply to different reaction systems. nih.gov

Oxidation and Reduction Chemistry of Sulfonyl Groups

Sulfone to Sulfide (B99878) Transformations

The ethylsulfonyl group is chemically robust and generally resistant to reduction. psu.edu The conversion of a sulfone to a sulfide is a challenging deoxygenation reaction that requires powerful reducing agents and often harsh conditions. psu.edu Standard hydride reagents are often ineffective. However, specific reagent systems have been developed to achieve this transformation. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to be effective for the rapid reduction of various aryl sulfones to their corresponding sulfides. psu.edu

The table below summarizes the effectiveness of a LiAlH₄-TiCl₄ system for the reduction of a representative sulfone, as this specific data for 2-Bromo-3-(ethylsulfonyl)-pyridine is not available.

| Substrate (Example) | Reagent | Time (min) | Yield (%) |

| Diphenylsulfone | LiAlH₄-TiCl₄ | 30 | >95 |

Data adapted from a study on general sulfone reductions. psu.edu

Oxidation of Sulfonamide Moieties

This section addresses the oxidation of sulfonamide groups, which are related to the sulfonyl group in the parent compound and are present in its derivatives like Rimsulfuron. nih.gov The sulfur atom in a sulfonamide group is in its highest possible oxidation state (+6), analogous to the sulfone group. Consequently, it is generally inert to further oxidation under typical conditions. The stability of the sulfonyl and sulfonamide functionalities is a key feature of their chemistry. While reactions can occur on the nitrogen atom of the sulfonamide, direct oxidation of the sulfur center is not a characteristic reaction. The synthesis of related pyridine-3-sulfonamide (B1584339) derivatives is well-documented, highlighting the stability of this functional group. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-3-(ethylsulfonyl)-pyridine, these reactions are pivotal for introducing a wide array of substituents onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org In the context of 2-Bromo-3-(ethylsulfonyl)-pyridine, the bromine atom at the 2-position serves as the leaving group, enabling the introduction of various aryl and vinyl groups.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The efficiency and selectivity of the Suzuki-Miyaura reaction can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. Recent advancements have focused on developing more active and stable catalysts, including those based on nanomaterials, to improve reaction yields and conditions. researchgate.net

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to various brominated pyridines, leading to the synthesis of complex aryl-substituted pyridine derivatives that are significant in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org The reaction conditions are often optimized to accommodate a range of functional groups on the coupling partners. dicp.ac.cn

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Brominated Pyridines

| Catalyst System | Substrates | Product Type | Key Findings |

| Pd(OAc)₂ / Benzimidazolium salt | 2-Bromopyridine and aryl boronic acids | Aryl-substituted pyridines | Investigated catalytic activity under microwave irradiation, noting formation of both cross-coupling and homocoupling products. researchgate.net |

| Pd/C | Aryl bromides and phenylboronic acid | Biaryl compounds | Heterogeneous catalyst showing excellent yields, mild conditions, and easy work-up. researchgate.net |

| Pd(PPh₃)₄ | 3,4,5-tribromo-2,6-dimethylpyridine and ortho-substituted phenylboronic acids | Atropisomeric arylpyridines | Demonstrated regio- and atropselective coupling, providing access to chiral biaryl compounds. beilstein-journals.org |

| Pd₂(dba)₃ / Xantphos | Alkyl amine-boranes and aryl halides | Diaryl benzylic amines | Enabled the coupling of sp³-rich organoborons with a broad range of functionalized aryl halides, including pyridines. dicp.ac.cn |

Palladium catalysts are central to many cross-coupling reactions, and the choice of ligand coordinated to the palladium center is critical in tuning the catalyst's reactivity, stability, and selectivity. nih.gov Ligands can influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. uni-goettingen.de For instance, sterically demanding and electron-rich phosphine (B1218219) ligands can enhance the nucleophilicity of the Pd(0) center, facilitating the oxidative addition of aryl halides. nih.gov

In the case of 2-Bromo-3-(ethylsulfonyl)-pyridine, the electron-deficient nature of the pyridine ring can make oxidative addition more challenging. Therefore, the selection of appropriate ligands is crucial for achieving high reaction efficiency. Ligands like Xantphos have been found to be effective in promoting the coupling of various brominated nitrogen heterocycles. beilstein-journals.org The development of new ligands continues to expand the scope of palladium-catalyzed reactions, allowing for the use of more challenging substrates under milder conditions. researchgate.net

The formation of anionic palladium complexes, or "ate" complexes, through the addition of halide anions has been proposed to enhance the reactivity of the catalyst by increasing the electron density on the palladium center, thereby accelerating the rate-determining oxidative addition step. uni-goettingen.de

Table 2: Influence of Ligands on Palladium-Catalyzed Reactions

| Ligand Type | Catalyst System | Reaction Type | Role of Ligand |

| Monodentate Phosphines | Pd(II) complexes | Suzuki-Miyaura Coupling | Stabilize the palladium catalyst and influence reaction yields at room temperature. researchgate.net |

| Biphenyl-based Ligands (e.g., S-Phos) | [allylPdCl]₂ | Cross-coupling of organosilanols | Facilitate the oxidative addition of aryl chlorides and enable reactions with a variety of functional groups. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Pd(II) complexes | General Cross-Coupling | Form stable complexes with palladium, often leading to high catalytic activity and stability. science.gov |

| Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ | C-N and C-O Bond Formation | Crucial for achieving high yields in the coupling of amides, amines, and phenols with bromo-azaindoles. beilstein-journals.org |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, such as ruthenium, have also been explored for their unique catalytic activities. Ruthenium(II) complexes can mediate domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient as they reduce the number of purification steps and the amount of waste generated.

In pyridine chemistry, ruthenium-catalyzed reactions can offer alternative pathways for the functionalization of the pyridine ring. Although specific examples involving 2-Bromo-3-(ethylsulfonyl)-pyridine in Ru(II)-mediated domino reactions are not extensively documented in the provided search results, the general principles of such reactions suggest potential applications. These could involve initial coordination of the ruthenium center to the pyridine nitrogen, followed by a series of intramolecular transformations.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. For 2-Bromo-3-(ethylsulfonyl)-pyridine, the bromine atom at the 2-position is a suitable handle for introducing nitrogen-containing functionalities.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. researchgate.nettcichemicals.com This reaction is known for its broad substrate scope and functional group tolerance. The reaction of 2-Bromo-3-(ethylsulfonyl)-pyridine with various primary and secondary amines, amides, or other nitrogen nucleophiles under Buchwald-Hartwig conditions would be expected to yield the corresponding 2-amino- or 2-amido-3-(ethylsulfonyl)-pyridine derivatives.

The choice of palladium precursor, ligand, and base is critical for the success of these reactions. beilstein-journals.org For example, the combination of a palladium catalyst with a bulky electron-rich phosphine ligand like Xantphos and a base such as cesium carbonate has been shown to be effective for the amination of similar bromo-azaheterocycles. beilstein-journals.org

Table 3: Methods for Carbon-Nitrogen Bond Formation on Pyridine Rings

| Reaction Type | Reagents | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), amine | Broad substrate scope, applicable to various aryl halides and amines. researchgate.nettcichemicals.com |

| Nucleophilic Aromatic Substitution (SNAAr) | Strong nucleophile (e.g., amine) | Typically requires harsh conditions (high temperature, excess amine) and is substrate-dependent. beilstein-journals.org |

| Chichibabin Reaction | Sodium amide (NaNH₂) | Direct amination of pyridines, typically at the 2- or 6-position. researchgate.net |

Carbocation Rearrangements in Pyridine Chemistry

Carbocation rearrangements are fundamental processes in organic reactions, driven by the migration of a group (typically hydride or alkyl) to an adjacent electron-deficient carbon center to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com These rearrangements are common in reactions involving carbocation intermediates, such as certain substitution (SN1) and elimination (E1) reactions. libretexts.org

While extensively studied in aliphatic and benzylic systems, specific examples of carbocation rearrangements directly involving the pyridine ring are less common. However, the principles can be applied to reactions occurring on side chains attached to a pyridine ring. pearson.com For a hypothetical reaction involving an alkyl side chain on a pyridine derivative like 2-Bromo-3-(ethylsulfonyl)-pyridine, the formation of a carbocation on that side chain could trigger a rearrangement if it leads to a more stable intermediate. The stability of such a carbocation would be influenced by the electronic properties of the substituted pyridine ring.

The two most common types of carbocation rearrangements are the 1,2-hydride shift and the 1,2-methyl (or alkyl) shift. libretexts.orgyoutube.com

Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of bonding electrons to the positively charged carbon. This typically occurs if a secondary carbocation can rearrange to a more stable tertiary carbocation. youtube.com

Methyl Shift: An entire methyl group (or other alkyl group) migrates with its bonding electrons to an adjacent carbocationic center. This is common when a secondary carbocation is adjacent to a quaternary carbon, allowing for rearrangement to a more stable tertiary carbocation. youtube.comyoutube.com

The driving force for both shifts is the formation of a lower-energy, more stable carbocation. youtube.com In the context of a side chain on the 2-Bromo-3-(ethylsulfonyl)-pyridine ring, if a primary or secondary carbocation were generated, it would readily rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift, if such a shift is possible. The electron-withdrawing nature of the pyridine ring itself would likely destabilize an adjacent carbocation, making its formation less favorable but any subsequent rearrangement that moves the charge away from the ring highly favorable.

| Rearrangement Type | Description | Driving Force | Typical Scenario | Reference |

|---|---|---|---|---|

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., 2° → 3°). | Carbocation is adjacent to a carbon with at least one hydrogen. | libretexts.orgyoutube.com |

| 1,2-Methyl Shift | Migration of a methyl group with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., 2° → 3°). | Carbocation is adjacent to a quaternary carbon. | youtube.comyoutube.com |

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms and unravel complex reaction mechanisms. nih.govacs.org By replacing a specific hydrogen atom with its heavier isotope, deuterium (D), chemists can follow its fate during a reaction, providing insight into bond-forming and bond-breaking steps.

In the study of pyridine derivatives, deuterium labeling can elucidate mechanisms of isomerization, reduction, and substitution. researchgate.netnih.gov For instance, labeling studies with pyridinium salts have been used to demonstrate the reversibility of reduction steps and to map the pathway of hydride attack. researchgate.net

For a molecule like 2-Bromo-3-(ethylsulfonyl)-pyridine, deuterium labeling could be employed in several ways:

Studying Nucleophilic Attack: By using a deuterated nucleophile (e.g., NaBD₄), the site of addition can be unequivocally identified.

Investigating Rearrangements: If a suspected hydride shift were occurring in a side-chain reaction, placing a deuterium atom at the potential migration origin would allow for its tracking to the migration terminus in the final product.

Elucidating H/D Exchange: Base-catalyzed hydrogen-deuterium (H/D) exchange studies can reveal the relative acidities of the C-H bonds on the pyridine ring. rsc.orgosti.gov Research has shown that a bromo substituent can act as a directing group in such exchanges, enhancing the reactivity of adjacent C-H bonds. osti.gov This method could be used to selectively label the C4, C5, or C6 positions of the pyridine ring in 2-Bromo-3-(ethylsulfonyl)-pyridine, creating specifically labeled substrates for further mechanistic studies.

| Substrate | Conditions | Position(s) of Deuteration | Reference |

|---|---|---|---|

| 2-Phenylpyridine | KOtBu, DMSO-d₆ | Positions 3, 4, 5 (>90%) | rsc.org |

| 4-Bromopyridine | K₂CO₃/18-Crown-6, D₂O | Positions 3 and 5 | osti.gov |

| 3-Iodopyridine | K₂CO₃/18-Crown-6, D₂O (100°C) | Position 4 (94%), Position 5 (11%) | osti.gov |

| Pyridinium Salts | Iridium Catalyst, D₂ | Reversible reduction at C2 or C4 | researchgate.net |

Electrochemical Transformations

Electrochemical methods offer an alternative approach to drive chemical reactions by using electrical current to facilitate the transfer of electrons. Pyridine derivatives are known to undergo electroreduction at moderate potentials. nih.gov The electrochemical behavior of 2-Bromo-3-(ethylsulfonyl)-pyridine would be determined by the reduction potentials of its constituent parts: the bromopyridine core and the ethylsulfonyl group.

The electrochemical reduction of brominated aromatic compounds often proceeds via the cleavage of the carbon-bromine bond to generate an aryl radical or anion. Studies on 2-bromo-carboxamides show that their electrochemical reduction can lead to complex reaction cascades. rsc.org Similarly, the reduction of 2-Bromo-3-(ethylsulfonyl)-pyridine could initiate by cleaving the C-Br bond.

Alternatively, the electron-deficient pyridine ring can be reduced to form a radical anion. nih.gov This radical anion is a highly reactive intermediate that can then participate in further reactions, such as carboxylation when CO₂ is present. nih.gov

The ethylsulfonyl group can also be electroactive. Electrochemical methods have been developed for synthesizing sulfonic esters from sulfonyl precursors, proceeding through sulfonyl radical intermediates. rsc.org Therefore, under specific electrochemical conditions, transformations involving the ethylsulfonyl moiety of 2-Bromo-3-(ethylsulfonyl)-pyridine are also plausible. The precise outcome of an electrochemical reaction would depend heavily on the applied potential, the solvent, the supporting electrolyte, and the presence of other reagents.

Applications in Organic Synthesis and Material Science

2-Bromo-3-(ethylsulfonyl)-pyridine as a Synthetic Building Block

The strategic placement of the bromo and ethylsulfonyl groups makes 2-Bromo-3-(ethylsulfonyl)-pyridine a powerful tool for synthetic chemists. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling and substitution reactions, while the ethylsulfonyl group at the 3-position modulates the reactivity of the pyridine (B92270) ring. Heterocyclic compounds are fundamental to the development of a wide range of products, and building blocks like 2-Bromo-3-(ethylsulfonyl)-pyridine are essential for their construction.

Precursor in Heterocyclic Synthesis

2-Bromo-3-(ethylsulfonyl)-pyridine is a key starting material in the synthesis of more complex heterocyclic structures. The reactivity of the C-Br bond allows for its conversion into other functional groups, which can then participate in cyclization reactions to form fused ring systems. The synthesis of various pyridine-based heterocyclic compounds often relies on the strategic functionalization of a pre-existing pyridine ring.

For instance, the general synthesis of pyridopyrimidines often involves the reaction of an aminopyridine with various reagents. While not a direct reaction of 2-Bromo-3-(ethylsulfonyl)-pyridine, its bromo group can be converted to an amino group, thus providing a pathway to such fused systems.

Synthesis of Fused Pyridine Systems (e.g., Triazolopyridines)

The construction of fused pyridine systems, such as triazolopyridines, often involves the cyclization of appropriately substituted pyridine precursors. The synthesis of researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyridines, for example, can be achieved through methods like the palladium-catalyzed reaction of 2-chloropyridines with hydrazides, followed by dehydration. researchgate.net Given the reactivity of the bromine atom in 2-Bromo-3-(ethylsulfonyl)-pyridine, it can serve as a viable substrate for similar palladium-catalyzed cross-coupling reactions, potentially with various nitrogen-based nucleophiles to form precursors for triazolopyridine synthesis.

Another approach to fused systems involves the intramolecular cyclization of a substituted pyridine. For example, treatment of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with carbon disulphide can yield a 1,2,4-triazolo-[3,4-a]-pyridine derivative. liv.ac.uk This highlights the general strategy of introducing a reactive side chain onto the pyridine ring, which then undergoes cyclization. The bromo group of 2-Bromo-3-(ethylsulfonyl)-pyridine is an ideal starting point for introducing such side chains.

Formation of Functionalized Pyridine Derivatives

The pyridine ring is a common feature in many biologically active compounds and functional materials. The ability to introduce various substituents onto the pyridine core is crucial for tuning the properties of the final molecule. 2-Bromo-3-(ethylsulfonyl)-pyridine is an excellent starting material for creating a library of functionalized pyridine derivatives. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds.

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motifs present in 2-Bromo-3-(ethylsulfonyl)-pyridine are of significant interest in the design of new agrochemicals and pharmaceuticals. Pyridine-containing compounds play a crucial role in the agrochemical industry as fungicides, insecticides, and herbicides. cjcatal.com

Intermediate for Sulfonylurea Herbicides (e.g., Rimsulfuron)

One of the most significant applications of 2-Bromo-3-(ethylsulfonyl)-pyridine is its role as a key intermediate in the synthesis of the sulfonylurea herbicide, Rimsulfuron. researchgate.netnih.gov Rimsulfuron is a post-emergence herbicide used for the control of a wide range of grasses and broadleaf weeds in crops such as maize and potatoes. tandfonline.com

The synthesis of Rimsulfuron involves the coupling of the pyridine portion, derived from 2-Bromo-3-(ethylsulfonyl)-pyridine, with a pyrimidine (B1678525) moiety. A common synthetic route involves the conversion of 2-Bromo-3-(ethylsulfonyl)-pyridine into 3-(ethylsulfonyl)-2-pyridinesulfonamide. This intermediate is then reacted with a phenyl carbamate (B1207046) derivative of the pyrimidine ring to form the final sulfonylurea bridge of Rimsulfuron. nih.govresearchgate.net The efficiency of this synthesis is highly dependent on the quality and availability of the 2-Bromo-3-(ethylsulfonyl)-pyridine starting material.

| Reactant 1 | Reactant 2 | Product |

| 3-(ethylsulfonyl)-pyridine-2-sulfonamide | Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate | Rimsulfuron |

Table 1: Key coupling reaction in the synthesis of Rimsulfuron. nih.gov

Synthesis of Substituted Piperidines from Pyridine Precursors

The piperidine (B6355638) ring is another ubiquitous structural motif in natural products and pharmaceuticals. researchgate.net The conversion of substituted pyridines into the corresponding saturated piperidines is a common and valuable transformation in organic synthesis. This reduction can be achieved through various methods, most notably catalytic hydrogenation.

The hydrogenation of the pyridine ring in the presence of catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium on carbon (Ru/C) is a well-established method for the synthesis of piperidines. liv.ac.uk These reactions often require high pressure and temperature, but they provide a direct route to the saturated heterocyclic system.

For a substrate like 2-Bromo-3-(ethylsulfonyl)-pyridine, the conditions for hydrogenation would need to be carefully selected to achieve the desired outcome. The reduction of the pyridine ring can sometimes be performed while preserving other functional groups, such as the bromo group, or it can lead to the hydrogenolysis (removal) of the bromine atom, depending on the catalyst and reaction conditions. liv.ac.uk This allows for the synthesis of either bromo-substituted piperidines, which can be further functionalized, or piperidines where the bromine has been replaced by hydrogen.

| Pyridine Substrate | Catalyst | Product |

| Substituted Pyridine | PtO₂, H₂ | Substituted Piperidine |

| Substituted Pyridine | Ru/C, H₂ | Substituted Piperidine |

| Quaternary Pyridinium (B92312) Salt | [Cp*RhCl₂]₂, HCOOH-Et₃N | Substituted Piperidine or Tetrahydropyridine |

Table 2: Common methods for the reduction of pyridine derivatives to piperidines. liv.ac.ukresearchgate.net

Integration into Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic structures is a widely recognized strategy in medicinal chemistry and material science to modulate a molecule's physicochemical and biological properties. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity. While direct research on the integration of 2-Bromo-3-(ethylsulfonyl)-pyridine into fluorinated heterocycles is not extensively documented in publicly available literature, its chemical structure suggests several plausible synthetic routes based on established reactivity principles of substituted pyridines.

The 2-Bromo-3-(ethylsulfonyl)-pyridine molecule possesses two key reactive sites that can be exploited for the construction of more complex fluorinated structures: the bromine atom at the 2-position and the activating effect of the ethylsulfonyl group on the pyridine ring.

Potential Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing ethylsulfonyl group at the 3-position. This electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The bromine atom at the 2-position is a viable leaving group under SNAr conditions.

A hypothetical reaction would involve the displacement of the bromide by a fluoride (B91410) ion from a source such as cesium fluoride (CsF) or potassium fluoride (KF), potentially facilitated by a phase-transfer catalyst. This would yield 2-Fluoro-3-(ethylsulfonyl)-pyridine. While fluorine itself is not a superior leaving group, its high electronegativity stabilizes the intermediate Meisenheimer complex, which is the rate-determining step in many SNAr reactions, thus facilitating the substitution. stackexchange.com

Alternatively, the bromo-substituent could be displaced by a fluorinated nucleophile, directly incorporating a fluoroalkyl chain or a fluorinated ring system onto the pyridine core. The viability of such reactions depends on the nucleophilicity of the fluorinated species and the specific reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on 2-Bromo-3-(ethylsulfonyl)-pyridine makes it an ideal substrate for a variety of such transformations.

Suzuki-Miyaura Coupling: This compound could theoretically be coupled with a fluorinated aryl or heteroaryl boronic acid or ester. This would lead to the formation of a biaryl system where one of the rings is fluorinated. For instance, coupling with a fluorinated pyridineboronic acid would yield a fluorinated bipyridine structure, a scaffold of interest in medicinal chemistry. nih.gov

Buchwald-Hartwig Amination: Reaction with a fluorinated amine or the amine of a fluorinated heterocycle under palladium catalysis could be used to link the pyridine core to a fluorinated moiety via a nitrogen atom.

Sonogashira Coupling: Coupling with a fluorinated terminal alkyne would introduce a fluoroalkynyl group, which could then be subjected to further cyclization reactions to build a fluorinated heterocycle.

A one-pot palladium-catalyzed process has been described for the conversion of aryl bromides into sulfonyl fluorides. rsc.orgrsc.org Applying such a method could potentially transform the starting material into a fluorinated derivative, although this would modify the sulfonyl group rather than forming a new heterocyclic ring.

The ethylsulfonyl group, while primarily acting as an electronic activator, is generally stable under many palladium-catalyzed conditions, making these hypothetical routes feasible. The specific choice of catalyst, ligand, base, and solvent would be critical to achieving the desired transformation and would require empirical optimization.

Detailed research findings on these specific pathways for 2-Bromo-3-(ethylsulfonyl)-pyridine are required to fully validate these potential applications.

Advanced Characterization and Structural Elucidation of 2 Bromo 3 Ethylsulfonyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the structure of 2-Bromo-3-(ethylsulfonyl)-pyridine.

In the ¹H NMR spectrum of a related compound, 2-bromopyridine, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts. chemicalbook.com For instance, in a 10 vol% solution in CCl₄, the proton signals are observed at δ 8.31 (H-6), 7.46 (H-4), 7.40 (H-5), and 7.17 (H-3) ppm. chemicalbook.com The ethylsulfonyl group in 2-Bromo-3-(ethylsulfonyl)-pyridine would introduce additional signals. Typically, the methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet, and the methyl protons (-CH₃) would present as a triplet, with their exact chemical shifts influenced by the deshielding effect of the sulfonyl group. For example, in bromoethane, the methylene protons adjacent to the bromine appear at a different chemical shift than the methyl protons. docbrown.info

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent pyridine molecule, the carbon signals appear at δ 150.1 (C-2, C-6), 123.8 (C-4), and 136.1 (C-3, C-5) ppm in CDCl₃. chemicalbook.com In 2-substituted and 3-substituted pyridines, these chemical shifts are altered by the electronic effects of the substituents. osti.gov The presence of the bromine atom and the ethylsulfonyl group at the C-2 and C-3 positions, respectively, in 2-Bromo-3-(ethylsulfonyl)-pyridine would cause a significant downfield shift for these carbons and influence the shifts of the other ring carbons.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted Pyridines

| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |

| Pyridine | CDCl₃ | 7.542 | 7.155 | 7.542 | 8.524 |

| 2-Bromopyridine | CCl₄ | 7.17 | 7.46 | 7.40 | 8.31 |

| 2-Bromo-3-hydroxypyridine | DMSO-d₆ | - | 7.33 | 7.33 | 8.01 |

Note: Data extracted from various sources. chemicalbook.comchemicalbook.comchemicalbook.com The chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ¹³C NMR Spectral Data for Pyridine

| Solvent | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) |

| CDCl₃ | 150.1 | 136.1 | 123.8 |

| DMSO-d₆ | 149.7 | 135.7 | 123.6 |

Note: Data for unsubstituted pyridine. chemicalbook.comresearchgate.net Substituent effects will alter these values significantly.

Two-Dimensional (2D) NMR Techniques for Structural Assignment

To definitively assign the complex NMR spectra of substituted pyridines, two-dimensional (2D) NMR techniques are employed. researchgate.netrsc.org These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.netyoutube.com This helps to establish the connectivity of the proton network within the pyridine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). rsc.orgyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives can be achieved.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues

For fluorinated analogues of 2-Bromo-3-(ethylsulfonyl)-pyridine, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical tool. nih.govwikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org

The key advantages of ¹⁹F NMR include: wikipedia.orgnih.gov

Wide Chemical Shift Range : The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and allows for the clear resolution of different fluorine environments.

High Sensitivity to the Local Environment : The chemical shift of a fluorine atom is extremely sensitive to its electronic and steric environment, making it an excellent probe for subtle structural and conformational changes.

Spin-Spin Coupling : ¹⁹F nuclei couple with other nuclei, including ¹H and ¹³C, providing valuable structural information through the analysis of coupling constants (J-coupling). wikipedia.org

In the context of fluorinated derivatives of 2-Bromo-3-(ethylsulfonyl)-pyridine, ¹⁹F NMR can be used to confirm the position and number of fluorine substituents on the pyridine ring or on the ethylsulfonyl group. rsc.orgslideshare.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the calculation of the elemental formula of the compound, as the precise mass is unique to a specific combination of atoms. For 2-Bromo-3-(ethylsulfonyl)-pyridine, HRMS would be used to confirm the molecular formula C₇H₈BrNO₂S. This technique is also invaluable for confirming the identity of derivatives and metabolites.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of the atoms. For example, in the EI-MS of 2-bromopyridine, a prominent molecular ion peak is observed. chemicalbook.com Similarly, for 3-ethyl-2,6-dimethyl-pyridine, a characteristic mass spectrum is produced. nist.gov The fragmentation pattern of 2-Bromo-3-(ethylsulfonyl)-pyridine would be expected to show losses of fragments such as the ethyl group, SO₂, and bromine, providing further confirmation of its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 2-Bromo-3-(ethylsulfonyl)-pyridine, GC-MS serves as a crucial tool for assessing its purity and confirming its molecular identity. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules. science.govphcogj.com

The successful analysis of 2-Bromo-3-(ethylsulfonyl)-pyridine by GC-MS depends on several factors, including the choice of the chromatographic column and the temperature program. The data obtained from GC-MS analysis includes the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which provides a unique fragmentation pattern that acts as a molecular fingerprint. This information is invaluable for confirming the presence and purity of the target compound in a sample. nih.govnih.gov

A typical GC-MS analysis of a synthesized batch of 2-Bromo-3-(ethylsulfonyl)-pyridine would involve dissolving a small amount of the sample in a suitable solvent and injecting it into the GC. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The mass spectrum of this peak would then be compared against a reference spectrum or analyzed to confirm the expected molecular weight and fragmentation pattern. For instance, the molecular ion peak would correspond to the molecular weight of 2-Bromo-3-(ethylsulfonyl)-pyridine, and other significant fragments would be indicative of the loss of specific functional groups.

| Parameter | Description | Typical Value/Observation |

| Retention Time (RT) | The time it takes for the compound to travel through the GC column. | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion Peak (M+) | The peak corresponding to the intact molecule. | m/z value corresponding to the molecular weight of 2-Bromo-3-(ethylsulfonyl)-pyridine. |

| Fragmentation Pattern | Characteristic pattern of ion fragments generated from the molecule. | Specific fragments corresponding to the loss of bromine, ethyl, or sulfonyl groups. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. These methods are instrumental in the structural elucidation of 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule. researchgate.netrsc.org

For 2-Bromo-3-(ethylsulfonyl)-pyridine, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present in the molecule. For example, the pyridine ring will have a series of characteristic stretching and bending vibrations. The sulfonyl group (SO₂) will show strong, distinct stretching vibrations. The C-Br bond will also have a characteristic stretching frequency, typically in the lower wavenumber region of the IR spectrum.

Analysis of the vibrational wavenumbers allows for the confirmation of the presence of these key functional groups, thereby supporting the proposed structure of the molecule. A comparative analysis of the spectra of 2-Bromo-3-(ethylsulfonyl)-pyridine with related compounds, such as 2-bromopyridine, can further aid in the assignment of specific vibrational modes. chemicalbook.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3000-3100 |

| C=C and C=N stretching | 1400-1600 | |

| Ring bending | 600-1000 | |

| Ethyl Group | C-H stretching (aliphatic) | 2850-2960 |

| C-H bending | 1375-1465 | |

| Sulfonyl Group (SO₂) | Asymmetric stretching | 1300-1350 |

| Symmetric stretching | 1140-1160 | |

| C-Br Bond | Stretching | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com For 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives that can be obtained in crystalline form, this method provides definitive proof of their molecular structure. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the atoms. ncku.edu.tw This allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's conformation in the solid state.

While obtaining suitable single crystals can be a challenge, the information gained from a successful X-ray crystallographic analysis is invaluable. rsc.org It can reveal subtle structural features, such as intermolecular interactions (e.g., hydrogen bonding, halogen bonding), which can influence the physical properties and reactivity of the compound. In the case of derivatives of 2-Bromo-3-(ethylsulfonyl)-pyridine, X-ray crystallography can confirm the position of substituents on the pyridine ring and the geometry around the sulfonyl group. researchgate.net

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives. These methods are based on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation and analysis of non-volatile or thermally labile compounds. It is particularly useful for monitoring the progress of reactions involving 2-Bromo-3-(ethylsulfonyl)-pyridine and for assessing the purity of the final product.

In an HPLC analysis, a solution of the sample is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary phase and the mobile phase. The separated components are then detected as they elute from the column.

For the analysis of 2-Bromo-3-(ethylsulfonyl)-pyridine, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and quantification.

| Parameter | Description |

| Stationary Phase | The solid material in the column that interacts with the analytes. |

| Mobile Phase | The solvent that moves the analytes through the column. |

| Retention Time | The time it takes for an analyte to pass through the column. |

| Detector | The device that measures the amount of analyte eluting from the column. |

While GC-MS is a powerful tool, some compounds may exhibit poor chromatographic behavior due to their polarity or low volatility. sigmaaldrich.com In such cases, derivatization can be employed to improve their GC analysis. research-solution.comresearchgate.net Derivatization involves chemically modifying the analyte to make it more volatile and less polar, leading to better peak shape and improved separation. researchgate.netgcms.cz

For certain derivatives of 2-Bromo-3-(ethylsulfonyl)-pyridine, particularly those containing polar functional groups (e.g., hydroxyl or amino groups), derivatization might be necessary for optimal GC analysis. Common derivatization techniques include silylation, acylation, and alkylation. nist.gov For example, a hydroxyl-substituted derivative could be reacted with a silylating agent to convert the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This would result in a derivative that is more amenable to GC analysis, allowing for more accurate and reliable results.

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the molecule. Careful optimization of the derivatization process is crucial to ensure complete reaction and to avoid the formation of unwanted byproducts. sigmaaldrich.com

Chemometric and Metabolomic Analysis in Complex Mixtures

The detection and characterization of 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives within complex biological or environmental matrices present significant analytical challenges. The inherent complexity and variability of these samples necessitate advanced analytical strategies that can resolve and identify target analytes from a multitude of interfering substances. Chemometrics and metabolomics have emerged as powerful tools to address these challenges, enabling the comprehensive analysis and structural elucidation of these compounds in intricate mixtures.

Metabolic profiling, a cornerstone of metabolomics, facilitates the non-targeted analysis of low-molecular-weight compounds in biological samples. nih.govresearchgate.net This approach, often employing high-resolution analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can provide a detailed snapshot of the metabolic state of an organism or system. nih.govnih.gov In the context of 2-Bromo-3-(ethylsulfonyl)-pyridine, metabolomic workflows can be instrumental in identifying its biotransformation products. The sulfonyl group is a key feature in many therapeutic agents, and understanding its metabolic fate is crucial. nih.govresearchgate.net For instance, studies on sulfonamides have shown that they undergo metabolic transformations including acetylation and aromatic hydroxylation. researchgate.net Similarly, the metabolomics of sulfur-containing amino acids have been explored to understand their metabolic pathways. nih.gov

Chemometrics, the application of mathematical and statistical methods to chemical data, is indispensable for extracting meaningful information from the large and complex datasets generated by modern analytical instruments. researchgate.net Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are frequently employed to discern patterns and relationships within the data that are not apparent through univariate analysis. nih.govredalyc.org For example, chemometric methods have been successfully used for the spectrophotometric determination of pyridine in water samples, demonstrating the ability to quantify analytes in the presence of interfering substances. nih.gov

In the analysis of complex mixtures containing 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives, the fusion of data from multiple analytical detectors, such as diode array detectors (DAD) and mass spectrometers (MS), coupled with multivariate curve resolution (MCR), can significantly enhance the resolution and quantification of co-eluting compounds. nih.gov This is particularly valuable in environmental sample analysis where the matrix is often highly complex. nih.gov

The following hypothetical data tables illustrate the type of information that could be generated from a chemometric and metabolomic analysis of 2-Bromo-3-(ethylsulfonyl)-pyridine in a complex mixture.

Table 1: Hypothetical Metabolite Profile of 2-Bromo-3-(ethylsulfonyl)-pyridine in a Biological Matrix

| Metabolite ID | Retention Time (min) | m/z | Putative Identification | Fold Change | p-value |

| M1 | 2.54 | 250.96 | 2-Bromo-3-(ethylsulfonyl)-pyridine | 1.00 | - |

| M2 | 3.12 | 266.95 | Hydroxylated 2-Bromo-3-(ethylsulfonyl)-pyridine | 2.5 | 0.012 |

| M3 | 1.89 | 292.98 | N-Acetyl-cysteine conjugate of 2-Bromo-3-(ethylsulfonyl)-pyridine | 1.8 | 0.035 |

| M4 | 4.01 | 171.02 | 3-(Ethylsulfonyl)-pyridine | 3.2 | 0.008 |

Table 2: Illustrative Chemometric Model for the Quantification of 2-Bromo-3-(ethylsulfonyl)-pyridine in Wastewater

| Model | Technique | Number of Components | R² | RMSEP (mg/L) |

| Model A | PLS | 3 | 0.992 | 0.05 |

| Model B | MCR-ALS | 4 | 0.995 | 0.03 |

RMSEP: Root Mean Square Error of Prediction

These tables represent the potential outcomes of applying advanced analytical and data analysis techniques to understand the behavior and fate of 2-Bromo-3-(ethylsulfonyl)-pyridine in complex systems. The integration of metabolomics and chemometrics provides a robust framework for the structural elucidation and quantification of this compound and its derivatives, which is essential for a comprehensive understanding of its interactions within biological and environmental systems.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Ethylsulfonyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. nih.govresearchgate.net For substituted pyridines, DFT calculations, often using functionals like B3LYP, have been successfully employed to analyze substituent effects on electronic properties and reactivity. researchgate.netias.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2-Bromo-3-(ethylsulfonyl)-pyridine, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the bromine atom. The LUMO, conversely, would likely be localized on the pyridine ring but significantly influenced by the strongly electron-withdrawing ethylsulfonyl group, which lowers its energy. wuxiapptec.com The electron-withdrawing nature of both the bromine atom and the ethylsulfonyl group at positions 2 and 3, respectively, makes the pyridine ring electron-deficient. imperial.ac.uk

The energies of these frontier orbitals and the resulting energy gap are crucial for predicting the molecule's behavior in chemical reactions. Theoretical calculations can provide quantitative values for these parameters.

Table 1: Hypothetical Frontier Orbital Energies for 2-Bromo-3-(ethylsulfonyl)-pyridine Calculated at the B3LYP/6-311G+(d,p) Level.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.98 |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar halogenated and sulfonyl-substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. epa.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of the molecule. rsc.org Negative regions (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive regions (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In 2-Bromo-3-(ethylsulfonyl)-pyridine, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and on the oxygen atoms of the ethylsulfonyl group due to their high electronegativity. These sites represent the primary centers for interaction with electrophiles or Lewis acids. Conversely, regions of positive potential are anticipated around the hydrogen atoms of the pyridine ring and the ethyl group. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, making it a potential site for halogen bonding interactions. mdpi.com The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and reactive sites. nih.govrsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, revealing the delocalization of electron density. scirp.orgnih.gov The stabilization energy (E(2)) associated with these interactions quantifies their significance. nih.gov

For 2-Bromo-3-(ethylsulfonyl)-pyridine, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring and the sulfonyl group. Key interactions would include those between the lone pairs of the sulfonyl oxygen atoms and the antibonding orbitals of the S-C and S=O bonds, as well as interactions between the pyridine ring's π-system and the substituents. The analysis also provides natural atomic charges, offering a more refined view of the charge distribution than simpler methods. It is expected that the nitrogen and oxygen atoms would carry significant negative charges, while the sulfur atom and the carbon atom attached to the bromine would be positively charged. This analysis helps to rationalize the molecule's structure, stability, and reactivity based on specific orbital interactions. orientjchem.orgacs.org

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and Fukui functions, provide quantitative measures of chemical reactivity. irjweb.com The Fukui function, in particular, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com

The Fukui function is defined as the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

For 2-Bromo-3-(ethylsulfonyl)-pyridine, the sites with the highest f+ value would be the most susceptible to nucleophilic attack. Due to the strong electron-withdrawing effects of the substituents, these sites are expected to be the carbon atoms of the pyridine ring, particularly at positions 2, 4, and 6. wikipedia.org The site with the highest f- value, indicating the most likely position for electrophilic attack, would be the nitrogen atom, which has the highest electron density. ias.ac.in These theoretical indices allow for a detailed prediction of the molecule's regioselectivity in various chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.govmdpi.com For a molecule like 2-Bromo-3-(ethylsulfonyl)-pyridine, a key area of flexibility is the rotation around the single bonds connecting the ethylsulfonyl group to the pyridine ring (C-S bond) and within the ethyl group (S-C and C-C bonds).

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.netacs.org

The calculated IR spectrum for 2-Bromo-3-(ethylsulfonyl)-pyridine would show characteristic absorption bands for its functional groups. For instance, strong stretching vibrations for the S=O bonds of the sulfonyl group are expected in the 1300–1150 cm⁻¹ region. Other notable vibrations would include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the ethyl group, as well as C=C and C=N stretching vibrations within the pyridine ring (typically in the 1600-1400 cm⁻¹ range). nih.gov The C-Br stretching frequency would appear at lower wavenumbers.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. The chemical shifts of the pyridine ring protons and carbons would be influenced by the electron-withdrawing effects of both the bromo and ethylsulfonyl substituents, generally shifting them downfield. stenutz.eu The protons and carbons of the ethyl group would have characteristic shifts that can be predicted and compared with experimental data to validate the structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 2-Bromo-3-(ethylsulfonyl)-pyridine.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H stretch | 3080-3050 |

| Ethyl Group | C-H stretch | 2980-2940 |

| Pyridine Ring | C=N/C=C stretch | 1570, 1450, 1410 |

| Sulfonyl Group | S=O asymmetric stretch | 1325 |

| Sulfonyl Group | S=O symmetric stretch | 1155 |

| Pyridine Ring | C-S stretch | 780 |

Note: These are illustrative values based on typical frequency ranges for these functional groups from computational studies.

Binding Affinity Predictions via Molecular Docking

As of the latest available research, specific molecular docking studies and binding affinity predictions for the compound 2-Bromo-3-(ethylsulfonyl)-pyridine are not present in the public scientific literature. While computational studies, including molecular docking, are frequently conducted on various pyridine derivatives to explore their potential as therapeutic agents, research focusing explicitly on 2-Bromo-3-(ethylsulfonyl)-pyridine's binding affinity with specific biological targets has not been published.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interaction between a small molecule ligand and a protein receptor at the atomic level. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of this interaction.

Although no direct studies are available for 2-Bromo-3-(ethylsulfonyl)-pyridine, research on structurally related bromo-pyridine derivatives provides insights into the types of interactions these molecules can form. For instance, studies on other bromo-pyridyl compounds have shown their potential to bind to various enzymes and receptors, often through hydrogen bonding, hydrophobic interactions, and halogen bonds involving the bromine atom. researchgate.net

The ethylsulfonyl group at the 3-position of the pyridine ring in 2-Bromo-3-(ethylsulfonyl)-pyridine is expected to influence its electronic properties and steric profile, which would, in turn, affect its binding to target proteins. The sulfonyl group can act as a hydrogen bond acceptor, potentially forming strong interactions with amino acid residues in a protein's active site.

Future computational research on 2-Bromo-3-(ethylsulfonyl)-pyridine would be valuable to elucidate its potential biological activities. Such studies would typically involve:

Target Identification: Identifying potential protein targets based on the compound's structural similarity to known active molecules.

Molecular Docking Simulations: Docking the 3D structure of 2-Bromo-3-(ethylsulfonyl)-pyridine into the binding sites of identified targets.

Binding Energy Calculation: Calculating the predicted binding affinity to rank potential targets and binding poses.

Interaction Analysis: Visualizing and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein.

Without such dedicated studies, any discussion of the binding affinity of 2-Bromo-3-(ethylsulfonyl)-pyridine remains speculative. The scientific community awaits future research to uncover the specific binding characteristics of this compound.

Derivatization Strategies for Analytical and Synthetic Purposes

Enhancement of Analytical Detectability (e.g., Gas Chromatography)

Gas chromatography (GC) is a powerful analytical technique, but its application can be limited by the volatility and thermal stability of the analyte. sigmaaldrich.com Derivatization can modify "2-Bromo-3-(ethylsulfonyl)-pyridine" to make it more suitable for GC analysis by increasing its volatility and improving its chromatographic behavior.

Silylation is the most widely used derivatization method in gas chromatography. chemcoplus.co.jp It involves replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity of the compound, decreases hydrogen bonding, and consequently increases its volatility, making it more amenable to GC analysis. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine (B92270), are commonly used. sigmaaldrich.comresearchgate.net The general order of ease of derivatization for functional groups is alcohols > phenols > carboxylic acids > amines > amides, with reactivity also influenced by steric hindrance. sigmaaldrich.com

Alkylation introduces an alkyl group in place of an active hydrogen. youtube.com This method is particularly useful for compounds containing acidic protons, such as phenols and carboxylic acids. Reagents like pentafluorobenzyl bromide can be used to form esters and ethers, which are more volatile and can be readily analyzed by GC. gcms.cz

Acylation involves the introduction of an acyl group (RCO-) into a molecule by replacing an active hydrogen. youtube.com This is typically done for compounds containing alcohol, thiol, and amine functional groups. youtube.com The reaction with a carboxylic acid or its derivative forms a less polar and more volatile ester, thioester, or amide. youtube.com Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are often employed as they can enhance detectability, though the acidic byproducts must be removed to prevent column damage. chemcoplus.co.jpresearchgate.net

| Technique | Reagent Examples | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS in Pyridine | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Increase volatility, reduce polarity |

| Alkylation | Pentafluorobenzyl bromide, Methyl chloroformate | Phenols, Carboxylic Acids, Amines | Increase volatility, improve stability |

| Acylation | Trifluoroacetic anhydride (TFAA), Acetic Anhydride | Alcohols, Thiols, Amines | Increase volatility, enhance detectability |

The efficiency of a derivatization reaction is highly dependent on the reaction conditions, primarily time and temperature. These parameters must be optimized to ensure the reaction goes to completion and to avoid the degradation of the analyte or its derivative. sigmaaldrich.com

For instance, in a study optimizing an on-line derivatization method for metabolomics using methoxyamine (MeOx) in pyridine followed by N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA), the final parameters were determined to be 60 minutes at 30°C for the first step and 30 minutes at 30°C for the second. nih.govnih.gov Another study found that for the derivatization of certain pharmaceuticals, a reaction time of 30 minutes at 60°C using BSTFA with 1% TMCS in a mixture of pyridine and ethyl acetate (B1210297) was optimal. researchgate.net The choice of temperature is critical; while some reactions proceed efficiently at room temperature, others may require elevated temperatures for hours to reach completion. sigmaaldrich.com The stability of the derivatized compound is also a factor, as some derivatives may degrade over time or at higher temperatures. nih.gov

Chemical Modification for Targeted Synthesis

"2-Bromo-3-(ethylsulfonyl)-pyridine" serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. google.com Its chemical structure, featuring a bromine atom and an ethylsulfonyl group on a pyridine ring, offers multiple sites for chemical modification.

The bromine atom at the 2-position is a key functional group for cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce new aryl or heteroaryl groups at this position. This was demonstrated in the synthesis of pyridine-derived analogues of bedaquiline, where a bromo-substituted pyridine was coupled with a boronic acid. nih.gov

The pyridine ring itself can undergo various transformations. For example, C-H functionalization can be used to introduce alkyl or aryl groups at specific positions. rsc.orgrsc.org Recent advancements have enabled highly regioselective C-4 alkylation of pyridines. rsc.orgchemistryviews.org Additionally, the ethylsulfonyl group, being electron-withdrawing, influences the reactivity of the pyridine ring and can be a site for further modification or can direct the regioselectivity of other reactions. The synthesis of indole-fused pyridine derivatives has been achieved through a visible-light-induced radical cascade sulfonylation/cyclization strategy. rsc.org

Future Outlook and Emerging Research Directions

Development of Novel Catalytic Transformations

The reactivity of the C-Br and C-S bonds, as well as the potential for C-H activation on the pyridine (B92270) ring, makes 2-Bromo-3-(ethylsulfonyl)-pyridine an ideal candidate for a variety of novel catalytic transformations. Future research is expected to focus on expanding the synthetic utility of this compound through the development of innovative catalytic methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to 2-Bromo-3-(ethylsulfonyl)-pyridine is a promising area of investigation. While Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established for bromopyridines, the development of novel catalysts with enhanced activity and selectivity for this specific substrate will be a key focus. Research into ligands that can overcome potential steric hindrance from the adjacent ethylsulfonyl group and electronic effects will be crucial. Furthermore, the exploration of less common cross-coupling reactions, such as Stille, Negishi, and Kumada couplings, could unlock new synthetic pathways.

Copper-catalyzed reactions, particularly C-N and C-O bond-forming reactions, represent another fertile ground for research. The development of efficient copper-catalyzed amination, amidation, and etherification reactions would provide direct access to a range of important derivatives. Recent advancements in copper catalysis, including the use of new ligand systems and reaction conditions, are expected to be applied to 2-Bromo-3-(ethylsulfonyl)-pyridine to achieve these transformations with high efficiency and functional group tolerance.

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical approach to molecule construction. Research into the regioselective C-H activation of the pyridine ring of 2-Bromo-3-(ethylsulfonyl)-pyridine, directed by the existing substituents or through the use of external directing groups, could lead to the introduction of new functional groups at previously inaccessible positions. This would significantly expand the chemical space accessible from this starting material.

Recent years have seen the emergence of photoredox catalysis as a powerful tool for organic synthesis. The application of photoredox catalysis to the functionalization of 2-Bromo-3-(ethylsulfonyl)-pyridine is a highly promising research direction. This could involve the single-electron reduction of the C-Br bond to generate a pyridyl radical, which can then participate in a variety of coupling reactions. Additionally, photoredox-mediated C-H functionalization reactions could provide new avenues for derivatization.

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. The exploration of biocatalytic transformations of 2-Bromo-3-(ethylsulfonyl)-pyridine, such as enzymatic hydrolysis of the sulfonyl group or selective C-H oxidation, could lead to the development of environmentally friendly synthetic routes to valuable derivatives.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic processes. For 2-Bromo-3-(ethylsulfonyl)-pyridine, future research will undoubtedly focus on developing more sustainable methods for its synthesis and subsequent derivatization.

Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption. nih.govnih.govmdpi.commdpi.com The application of microwave irradiation to the synthesis of 2-Bromo-3-(ethylsulfonyl)-pyridine and its derivatives is a promising strategy for developing more efficient and environmentally friendly processes. This could involve microwave-assisted cross-coupling reactions, nucleophilic substitutions, or the initial synthesis of the pyridine ring itself.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.commdpi.comacs.orgresearchgate.netrsc.org The development of continuous flow processes for the synthesis and derivatization of 2-Bromo-3-(ethylsulfonyl)-pyridine would represent a significant step towards more sustainable manufacturing. This could involve packed-bed reactors with immobilized catalysts or microreactors for precise control over reaction conditions.

The use of environmentally benign solvents is a key aspect of green chemistry. Research into the use of alternative solvents, such as water, supercritical fluids, or ionic liquids, for reactions involving 2-Bromo-3-(ethylsulfonyl)-pyridine is an important area of future investigation. nih.govacs.orgmdpi.commdpi.com Ionic liquids, with their tunable properties and low volatility, could be particularly useful as both solvents and catalysts for the transformation of this compound.

Computational Design of New Reactions and Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-Bromo-3-(ethylsulfonyl)-pyridine, computational methods can be employed to predict its reactivity, design novel reactions, and screen for derivatives with desired properties.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of 2-Bromo-3-(ethylsulfonyl)-pyridine. researchgate.netmdpi.comnih.govresearchgate.net By modeling reaction pathways and transition states, DFT can be used to predict the feasibility of new catalytic transformations and to understand the mechanisms of existing reactions. researchgate.netnih.govresearchgate.net This knowledge can then be used to optimize reaction conditions and to design more efficient catalysts.